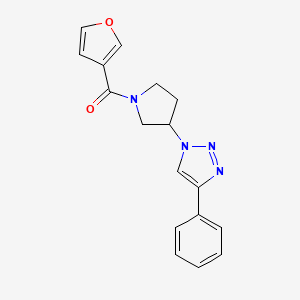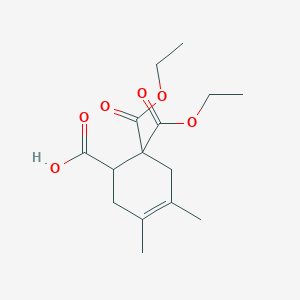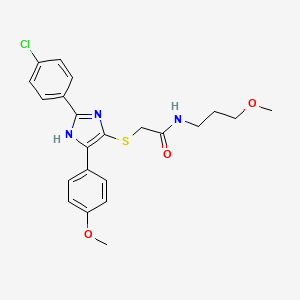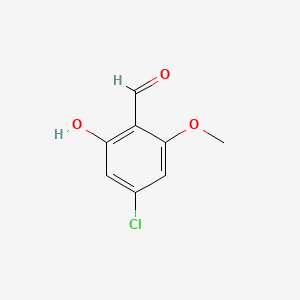![molecular formula C18H24N2O3 B2994680 N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361755-11-3](/img/structure/B2994680.png)
N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxypropyl group, and a prop-2-enamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the hydroxypropyl group. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality. The industrial process also emphasizes cost-efficiency and environmental sustainability.
化学反応の分析
Types of Reactions
N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
科学的研究の応用
N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Piperine: An alkaloid compound from black pepper with anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with potential anticancer activity.
Uniqueness
N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[4-[4-(3-hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-17(22)19-16-7-5-15(6-8-16)18(23)20-11-9-14(10-12-20)4-3-13-21/h2,5-8,14,21H,1,3-4,9-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXLVSHZRVLADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2994598.png)
![4-methoxy-N-[2-(3-methoxypropylsulfamoyl)ethyl]benzamide](/img/structure/B2994601.png)
![3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2994605.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide](/img/structure/B2994607.png)
![4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B2994609.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2994615.png)
![(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B2994616.png)


![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B2994620.png)
